molecular formula C23H23FN2O4S B2716773 8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE CAS No. 866846-19-7

8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B2716773
CAS No.: 866846-19-7
M. Wt: 442.51
InChI Key: DRJQILRRCPMNHX-UHFFFAOYSA-N
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Description

8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound that features a quinoline core substituted with a fluoro and tosyl group, and a spirocyclic structure containing both oxygen and nitrogen atoms

Mechanism of Action

Target of Action

It is known that similar compounds have been found to interact with receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in programmed cell death .

Mode of Action

The exact mode of action of 8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4It is suggested that similar compounds inhibit ripk1, thereby preventing programmed cell death .

Biochemical Pathways

The biochemical pathways affected by 8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4It is known that similar compounds affect the necroptosis signaling pathway, which is involved in various pathophysiological disorders .

Result of Action

The molecular and cellular effects of the action of 8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4It is suggested that similar compounds can prevent programmed cell death, which could have implications for various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through cyclization reactions involving appropriate precursors such as 4-fluoroaniline . The tosylation of the quinoline core is achieved using tosyl chloride in the presence of a base. The spirocyclic structure is then introduced through a series of nucleophilic substitution reactions involving reagents like tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated spirocyclic compounds.

Scientific Research Applications

8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its combination of a quinoline core with fluoro and tosyl groups, and its spirocyclic structure containing both oxygen and nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-16-2-5-18(6-3-16)31(27,28)21-15-25-20-7-4-17(24)14-19(20)22(21)26-10-8-23(9-11-26)29-12-13-30-23/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJQILRRCPMNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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